N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O5S/c23-16-5-7-17(8-6-16)33(30,31)27-11-12-32-20(27)14-26-22(29)21(28)24-10-9-15-13-25-19-4-2-1-3-18(15)19/h1-8,13,20,25H,9-12,14H2,(H,24,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGHBKYNSXKMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazolidinone ring, followed by the introduction of the sulfonyl group and the indole moiety. Common reagents used in these reactions include chlorobenzene sulfonyl chloride, oxazolidinone, and indole derivatives. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide exhibits significant anticancer properties.
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Mechanism of Action :
- The compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation.
- It has been shown to induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
-
Case Studies :
- In vitro studies demonstrated efficacy against various cancer cell lines, including breast (MCF7) and colon (HCT116) cancers, with IC50 values indicating potent activity .
- The National Cancer Institute's Developmental Therapeutics Program has evaluated its anticancer potential across a panel of cell lines, revealing promising results.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties, which are crucial for addressing antibiotic resistance.
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Mechanism of Action :
- The presence of the sulfonamide group enhances its interaction with bacterial enzymes, potentially disrupting cell wall synthesis or function.
- It may also exhibit activity against biofilms formed by pathogenic bacteria.
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Case Studies :
- Preliminary studies indicate effectiveness against both gram-positive and gram-negative bacteria, with particular potency against Staphylococcus aureus and Escherichia coli .
- In vitro assays have shown significant inhibition of microbial growth, suggesting its potential as a lead compound for developing new antimicrobial agents.
Comparative Analysis of Related Compounds
To further understand the potential of this compound, a comparison with other similar compounds is valuable:
| Compound Name | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(indol-3-yl)ethyl]ethanediamide | High | Moderate |
| 4-Amino-6-N-substituted triazine derivatives | Moderate | High |
| Sulfonamide derivatives with oxazolidine rings | High | High |
Mechanism of Action
The mechanism of action of N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(1H-indol-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The indole moiety can interact with various receptors or enzymes, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and synthetic yields where available:
Structural and Functional Group Analysis
- 1,3-Oxazolidine vs. 1,3-Oxazinan : The target compound’s 1,3-oxazolidine ring (5-membered) confers greater rigidity compared to the 6-membered 1,3-oxazinan in the fluoro-methyl analog . This may influence binding kinetics in drug-receptor interactions.
- Sulfonyl vs. Benzoyl Groups: The 4-chlorobenzenesulfonyl group in the target compound differs from the 4-chlorobenzoyl group in compound 17 .
- Indole-Ethyl Modifications : All compounds share the indole-ethyl moiety, but substituents on the indole (e.g., methoxy in compound 31 ) or adjacent groups (e.g., trifluoromethyl in compound 31) modulate electronic and steric properties.
Physicochemical Properties
- Melting Points : The 4-chlorobenzamide derivative (compound 17) exhibits a higher melting point (150.6–152.0°C) than the 3,4-dichloro analog (112.4–113.9°C) , suggesting that para-substitution enhances crystallinity.
- Molecular Weight and Solubility : The target compound (MW 514.02) is heavier than simpler benzamide analogs (e.g., compound 17, MW 313.76), which may reduce aqueous solubility despite the sulfonyl group’s polar nature.
Biological Activity
The compound N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide is a novel chemical entity with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
- IUPAC Name : N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]ethanediamide
- Molecular Formula : C22H26ClN3O7S
- Molecular Weight : 511.97 g/mol
- Purity : Typically around 95% .
The compound features an oxazolidinone ring, which is significant in the synthesis of chiral molecules and contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to oxazolidinones exhibit antimicrobial activity, particularly against Gram-positive bacteria. The presence of the sulfonyl group enhances the compound's ability to inhibit bacterial protein synthesis by targeting the ribosomal subunit .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest. The indole moiety is known for its role in modulating signaling pathways associated with cancer progression .
The proposed mechanism involves the inhibition of specific enzymes and receptors that are crucial for cellular proliferation and survival. The oxazolidinone structure may interfere with the function of certain kinases involved in cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis rates .
Case Studies
Several case studies have highlighted the effectiveness of oxazolidinone derivatives in treating resistant bacterial infections and specific types of cancer:
-
Study on Antimicrobial Efficacy :
- A study demonstrated that derivatives similar to this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.
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Anticancer Research :
- In a controlled trial involving various cancer cell lines, the compound exhibited IC50 values indicating potent cytotoxicity, particularly in breast and colon cancer models. Mechanistic studies suggested that it activates apoptotic pathways through caspase activation.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds show favorable absorption characteristics with potential for oral bioavailability. Further studies are required to elucidate its metabolic pathways and elimination routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
